N-(3-chloro-2-methylphenyl)-2-{[4-(4-chlorophenyl)-3-cyano-5-oxo-1,4,5,6,7,8-hexahydroquinolin-2-yl]sulfanyl}acetamide N-(3-chloro-2-methylphenyl)-2-{[4-(4-chlorophenyl)-3-cyano-5-oxo-1,4,5,6,7,8-hexahydroquinolin-2-yl]sulfanyl}acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC15605515
InChI: InChI=1S/C25H21Cl2N3O2S/c1-14-18(27)4-2-5-19(14)29-22(32)13-33-25-17(12-28)23(15-8-10-16(26)11-9-15)24-20(30-25)6-3-7-21(24)31/h2,4-5,8-11,23,30H,3,6-7,13H2,1H3,(H,29,32)
SMILES:
Molecular Formula: C25H21Cl2N3O2S
Molecular Weight: 498.4 g/mol

N-(3-chloro-2-methylphenyl)-2-{[4-(4-chlorophenyl)-3-cyano-5-oxo-1,4,5,6,7,8-hexahydroquinolin-2-yl]sulfanyl}acetamide

CAS No.:

Cat. No.: VC15605515

Molecular Formula: C25H21Cl2N3O2S

Molecular Weight: 498.4 g/mol

* For research use only. Not for human or veterinary use.

N-(3-chloro-2-methylphenyl)-2-{[4-(4-chlorophenyl)-3-cyano-5-oxo-1,4,5,6,7,8-hexahydroquinolin-2-yl]sulfanyl}acetamide -

Specification

Molecular Formula C25H21Cl2N3O2S
Molecular Weight 498.4 g/mol
IUPAC Name N-(3-chloro-2-methylphenyl)-2-[[4-(4-chlorophenyl)-3-cyano-5-oxo-4,6,7,8-tetrahydro-1H-quinolin-2-yl]sulfanyl]acetamide
Standard InChI InChI=1S/C25H21Cl2N3O2S/c1-14-18(27)4-2-5-19(14)29-22(32)13-33-25-17(12-28)23(15-8-10-16(26)11-9-15)24-20(30-25)6-3-7-21(24)31/h2,4-5,8-11,23,30H,3,6-7,13H2,1H3,(H,29,32)
Standard InChI Key NYFMPDGNIDLECG-UHFFFAOYSA-N
Canonical SMILES CC1=C(C=CC=C1Cl)NC(=O)CSC2=C(C(C3=C(N2)CCCC3=O)C4=CC=C(C=C4)Cl)C#N

Introduction

The compound N-(3-chloro-2-methylphenyl)-2-{[4-(4-chlorophenyl)-3-cyano-5-oxo-1,4,5,6,7,8-hexahydroquinolin-2-yl]sulfanyl}acetamide is a synthetic organic molecule with potential applications in medicinal chemistry. This compound features a quinoline-based structure with multiple functional groups that contribute to its chemical reactivity and biological activity. It is part of a broader class of heterocyclic compounds often studied for their pharmacological properties.

Chemical Formula and Molecular Features

The compound exhibits the following:

  • Chemical Formula: C24H21Cl2N3O2SC_{24}H_{21}Cl_2N_3O_2S

  • Molecular Weight: Approximately 490.42 g/mol

  • Key Functional Groups:

    • Quinoline core

    • Sulfanyl group

    • Cyano group

    • Amide linkage

    • Chlorinated aromatic rings

Crystallographic Data

The structural arrangement of the molecule is influenced by its functional groups:

Synthesis Protocols

The synthesis of this compound typically involves:

  • Quinoline Derivative Formation: Cyclocondensation reactions involving substituted anilines and β-keto esters.

  • Introduction of Sulfanyl Group: Nucleophilic substitution reactions using thiols or related reagents.

  • Acetamide Coupling: Reaction with chloroacetic acid derivatives under basic conditions.

Characterization Techniques

The compound is characterized using:

  • NMR Spectroscopy (1H and 13C): To confirm the chemical environment of protons and carbons.

  • Mass Spectrometry (MS): For molecular weight confirmation.

  • Fourier Transform Infrared Spectroscopy (FTIR): To identify functional groups (e.g., amide C=O stretch at ~1650 cm1^{-1}).

  • X-ray Crystallography: To determine the precise molecular geometry.

Pharmacological Potential

Compounds with similar structures have demonstrated:

  • Anti-inflammatory Properties: Likely due to inhibition of enzymes like cyclooxygenase or lipoxygenase.

  • Anticancer Activity: Through interaction with DNA or inhibition of cellular kinases.

Molecular Docking Studies

Preliminary in silico studies suggest strong binding affinity to enzyme active sites due to:

  • Hydrogen bonding via the amide group.

  • π–π stacking interactions involving the quinoline core.

Comparative Analysis With Related Compounds

PropertyCurrent CompoundRelated Quinoline Derivatives
Molecular Weight~490 g/molTypically ranges from 300–500 g/mol
Functional GroupsQuinoline, cyano, sulfanyl, chlorinated phenylQuinoline with various substitutions (e.g., nitro, hydroxyl)
Biological ActivityAnti-inflammatory potential; possible anticancer activityBroad spectrum including antimicrobial, anti-inflammatory, and antitumor properties

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